![molecular formula C21H19N5O2 B2834469 9-(4-methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one CAS No. 923185-37-9](/img/structure/B2834469.png)
9-(4-methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “9-(4-methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one” is a complex organic molecule. It contains a quinazoline core, which is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings . The molecule also contains a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The quinazoline core contributes to the rigidity and planarity of the molecule . The methoxyphenyl group attached to the quinazoline core could potentially influence the molecule’s reactivity and interactions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Researchers have been focused on the synthesis of tetrazoloquinazoline derivatives to explore their potential cytotoxicity against cancer cell lines. For example, compounds with specific substitutions at the 9-position demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells. Molecular docking studies further supported their potential mechanism of action through tubulin interaction (Mphahlele, Gildenhuys, & Parbhoo, 2017).
Another study synthesized triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents, highlighting their significant anticancer activity across a range of cancer cell lines, especially with modifications such as 3-hydroxy-4-methoxy derivatives (Driowya, Leclercq, Vérones, Barczyk, Lecoeur, Renault, Flouquet, Ghinet, Berthelot, & Lebègue, 2016).
The antimicrobial activity of various tetrazole derivatives, including those related to the query compound, has been evaluated through molecular docking to ribosomal 50S protein, indicating potential for antimicrobial applications (Antypenko, Antypenko, Kalnysh, & Kovalenko, 2022).
Molecular Docking and Mechanism Studies
Significant efforts have been directed towards understanding the interaction of tetrazoloquinazoline derivatives with biological targets. For instance, molecular docking of specific derivatives to the tubulin protein elucidated their binding modes, potentially explaining their cytotoxic effects against cancer cells (Mphahlele et al., 2017).
The evaluation of antimicrobial activity through molecular docking to ribosomal 50S protein L2P highlighted the potential of tetrazoloquinazoline derivatives as antimicrobial agents, providing a basis for further in vitro investigation (Antypenko et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
9-(4-methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-28-16-9-7-14(8-10-16)20-19-17(22-21-23-24-25-26(20)21)11-15(12-18(19)27)13-5-3-2-4-6-13/h2-10,15,20H,11-12H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIASUJDSCEHFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=NN=NN25 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
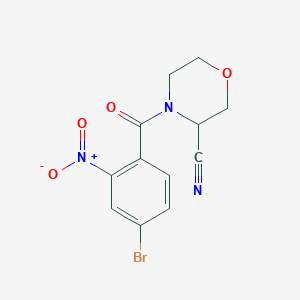

![N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2834391.png)
![3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one](/img/structure/B2834392.png)

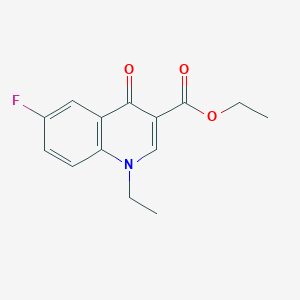
![2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2834395.png)
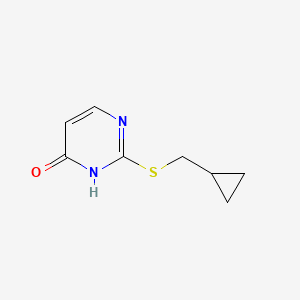
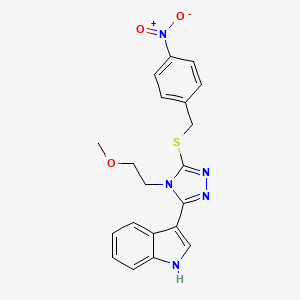


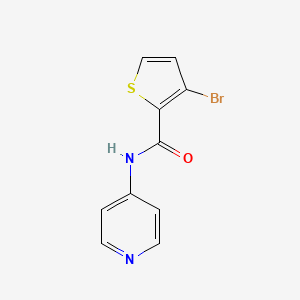
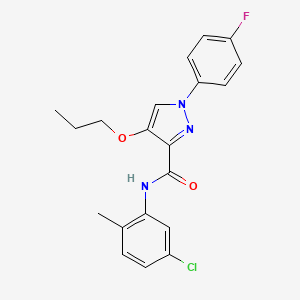
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2834407.png)
